Cariporide mesylate
CAS No.: 159138-81-5
Cat. No.: VC0522730
Molecular Formula: C13H21N3O6S2
Molecular Weight: 379.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 159138-81-5 |
---|---|
Molecular Formula | C13H21N3O6S2 |
Molecular Weight | 379.5 g/mol |
IUPAC Name | N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide;methanesulfonic acid |
Standard InChI | InChI=1S/C12H17N3O3S.CH4O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18;1-5(2,3)4/h4-7H,1-3H3,(H4,13,14,15,16);1H3,(H,2,3,4) |
Standard InChI Key | FNDLQABGYJQJPH-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C.CS(=O)(=O)O |
Canonical SMILES | CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C.CS(=O)(=O)O |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile
Structural Characteristics
Cariporide mesylate (C₁₂H₁₇N₃O₃S·CH₃SO₃H) features a benzoylguanidine core modified with a methanesulfonyl group, granting high solubility in aqueous solutions (1.2 mg/mL at 25°C) . X-ray crystallography reveals a planar indazole ring system that facilitates binding to the NHE1 extracellular domain, with a dissociation constant (Kd) of 35 nM . The mesylate salt formulation enhances bioavailability compared to the free base, achieving peak plasma concentrations of 1.8 μg/mL within 2 hours post-administration .
Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 283.35 g/mol (free base) |
logP | 2.1 ± 0.3 |
pKa | 6.8 (guanidine group) |
Plasma Protein Binding | 89% ± 3% |
Elimination Half-Life | 4.2 ± 0.8 hours |
Mechanism of Action
Sodium-Hydrogen Exchanger Inhibition
Cariporide mesylate selectively inhibits NHE1, a transmembrane protein regulating intracellular pH (pHi) by extruding H⁺ in exchange for Na⁺ . Under ischemic conditions, intracellular acidosis activates NHE1, leading to Na⁺ overload (Δ[Na⁺]i = +15–20 mM) . This indirectly stimulates reverse-mode Na⁺/Ca²⁺ exchange, causing cytotoxic Ca²⁺ accumulation (Δ[Ca²⁺]i = +300–500 nM) . Cariporide blocks NHE1 with an IC₅₀ of 0.8 μM in cardiomyocytes, maintaining physiological Ca²⁺ levels during reperfusion .
Ion Flux Modulation
This modified Michaelis-Menten equation quantifies cariporide’s dose-dependent inhibition of Na⁺ influx .
Clinical Research and Therapeutic Applications
Myocardial Ischemia-Reperfusion Injury
The GUARDIAN trial (n=11,590) demonstrated cariporide’s efficacy in high-risk populations :
Endpoint | Placebo Incidence | Cariporide (120 mg) | Relative Risk Reduction |
---|---|---|---|
Death/MI at 36 days | 18.9% | 14.4% | 24% (p=0.000005) |
CK-MB Elevation >5×ULN | 28.3% | 19.7% | 30% (p<0.001) |
Notably, mortality increased from 1.5% to 2.2% (p=0.02), attributed to cerebrovascular events .
Heart Failure Management
In post-MI rat models, cariporide (3 mg/kg/day) improved left ventricular ejection fraction by 18% versus controls (p<0.05) through reduced fibrosis and neurohormonal activation. Human studies show attenuated BNP elevation by 32% during acute decompensation .
Dose (mg) | Thrombocytopenia | Torsades de Pointes | Mortality |
---|---|---|---|
20 | 1.2% | 0% | 1.3% |
120 | 4.1% | 0.3% | 2.2% |
Cerebrovascular risk necessitates careful patient selection, particularly in those with prior stroke history .
Future Directions
Ongoing research explores cariporide’s neuroprotective effects in Parkinson’s disease models, where it reduces malonate-induced striatal dopamine depletion by 47% (p<0.01) . Combination therapies with checkpoint inhibitors represent another promising oncology application .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume